3,4-Dimethylfuran-2-carboxylic acid

Description

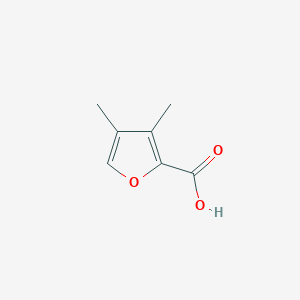

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-3-10-6(5(4)2)7(8)9/h3H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXGGXHUHMONMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78405-59-1 | |

| Record name | 3,4-dimethylfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dimethylfuran 2 Carboxylic Acid

Foundational Approaches to Substituted Furan (B31954) Carboxylic Acids

The synthesis of functionalized furan carboxylic acids relies on two primary strategic pillars: the initial construction of the furan heterocyclic core and the subsequent or concurrent introduction of the carboxyl group.

Cyclization Strategies for Furan Ring Construction

The formation of the furan ring is a cornerstone of furan chemistry, with numerous methods developed over the years. These strategies often involve the cyclization of acyclic precursors. A classic and widely used method is the Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds under acidic conditions to yield the corresponding furan. acs.orgpharmaguideline.com

Modern organic synthesis has expanded this toolbox considerably. Intramolecular cyclization reactions of specifically designed substrates, such as unsaturated acyloxy sulfones, provide a pathway to fused furan ring systems. nih.gov Transition metals are often employed to facilitate these transformations. For instance, gold-catalyzed cycloisomerization has been used as a mild and efficient method for the late-stage formation of a furan ring within complex molecules. acs.org Similarly, rhodium catalysis can convert a diazoalkyne into a reactive furan intermediate that subsequently undergoes an intramolecular Diels-Alder reaction. organic-chemistry.org Photocatalytic radical-induced cyclization reactions represent a newer frontier, using visible light to construct furan rings under mild conditions. rsc.org

Other notable strategies include the Fiest-Benary synthesis from α-halo ketones and β-dicarbonyl compounds, and the ring expansion of alkynic oxiranes. pharmaguideline.com These diverse methods highlight the flexibility chemists have in designing synthetic routes to substituted furans based on the availability of starting materials and desired substitution patterns.

Table 1: Summary of Foundational Furan Ring Cyclization Strategies

| Strategy | Precursor Type | Key Transformation | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Acid-catalyzed dehydrative cyclization | acs.orgpharmaguideline.com |

| Acyloxy Sulfone Cyclization | Unsaturated Acyloxy Sulfone | Deprotonation followed by intramolecular cyclization | nih.gov |

| Gold-Catalyzed Cycloisomerization | Alkynyl Precursor | Au-catalyzed intramolecular cyclization | acs.org |

| Diels-Alder Approach | Diazoalkyne | Rh-catalyzed furan formation followed by intramolecular cycloaddition | organic-chemistry.org |

| Photocatalytic Cyclization | Various Radical Precursors | Visible-light-induced radical cyclization | rsc.org |

Directed Carboxylation Techniques

The introduction of a carboxyl group onto a furan ring can be achieved through various methods, including the oxidation of a corresponding aldehyde or methyl group. evitachem.com However, direct carboxylation of a C-H bond is an increasingly powerful and atom-economical strategy. This approach often relies on directing groups to control the regioselectivity of the carboxylation.

The carboxylate group itself can serve as a directing group for C-H functionalization. While often used to direct ortho-alkenylation or arylation, the principles underpin the selective functionalization of specific C-H bonds. A prominent example in furan chemistry is the carbonate-promoted C-H carboxylation of 2-furoic acid with carbon dioxide (CO₂) to produce furan-2,5-dicarboxylic acid (FDCA). researchgate.netrsc.org This reaction, often performed with cesium or potassium salts at high temperatures, demonstrates the feasibility of directly installing a carboxyl group at the C5 position of a furan-2-carboxylic acid scaffold. researchgate.netrsc.org Such methods are highly valuable for creating poly-functionalized furans from simpler precursors.

Specific Routes to 3,4-Dimethylfuran-2-carboxylic Acid

While a single, dominant industrial synthesis for this compound is not prominently documented, its structure can be achieved by applying and adapting established synthetic methodologies. A direct and simple laboratory-scale approach involves the oxidation of the corresponding aldehyde, 3,4-dimethylfuran-2-carbaldehyde (B13991246). evitachem.com Beyond this, several catalytic and multi-component strategies can be envisioned for the construction of the core structure.

Multi-component Condensation Reactions for Furan Core Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex molecular scaffolds. These reactions are prized for their atom economy and operational simplicity. For instance, a one-pot, three-component reaction involving an indole, an arylglyoxal, and Meldrum's acid has been used to create furan-2(5H)-one derivatives. researchgate.net While not yielding an aromatic furan directly, such intermediates can often be converted to the corresponding furan. By carefully selecting the starting components, this strategy could be adapted to install the desired 3,4-dimethyl substitution pattern on the furan core, which could then undergo subsequent chemical modification to introduce the 2-carboxyl group.

Palladium-Catalyzed Methodologies

Palladium catalysis is a versatile tool in modern organic synthesis, enabling a wide range of transformations including cross-coupling, cyclization, and C-H activation. preprints.org The synthesis of substituted furans can be achieved through various palladium-catalyzed reactions. One such approach involves the cyclization of enyne acetates in the presence of a palladium catalyst and a Lewis acid, which efficiently yields 2,5-disubstituted furans. organic-chemistry.org

For the synthesis of this compound, one could envision a strategy where a pre-functionalized furan, such as a dihalofuran, undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce the two methyl groups at the 3- and 4-positions. Subsequent functionalization at the 2-position, perhaps through lithiation followed by quenching with CO₂, would complete the synthesis. Alternatively, palladium-catalyzed C-H activation could be employed to directly introduce methyl groups onto a furan-2-carboxylic acid template, although controlling the regioselectivity for the 3- and 4-positions would be a significant challenge.

Copper-Mediated Annulation Protocols

Copper-mediated and -catalyzed reactions have emerged as powerful and cost-effective methods for constructing furan rings. rsc.org These protocols often involve the annulation (ring-forming) reaction between a ketone and another reactant. A notable example is the copper-mediated intermolecular annulation of alkyl ketones with β-nitrostyrenes, which provides a regioselective route to multisubstituted furans. organic-chemistry.org Another facile strategy involves the Cu(I)-catalyzed annulation of ketones with alkynoates. rsc.org

A particularly relevant method is the copper-mediated annulation of alkyl ketones with α,β-unsaturated carboxylic acids, which directly yields 2,3,5-trisubstituted furans. nih.govacs.org By selecting appropriate starting materials, such as 3-pentanone, it may be possible to construct the 3,4-dimethylfuran (B29692) core. The reaction conditions for these types of transformations are summarized in the table below.

Table 2: Examples of Copper-Mediated Furan Synthesis

| Ketone | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Alkyl Ketones | Alkynoates | Cu(I) salts, Benzoyl Peroxide | Mild Conditions | Multisubstituted Furans | rsc.org |

| Alkyl Ketones | Cinnamic Acid | CuCl, Cu(OAc)₂·H₂O | 140 °C, DMF, Air | 2,3,5-Trisubstituted Furans | acs.org |

| Alkyl Ketones | β-Nitrostyrenes | CuBr·SMe₂ | 120 °C, DMF, Air | 2,3,5-Trisubstituted Furans | organic-chemistry.org |

These copper-mediated strategies offer a direct entry into highly substituted furan rings from simple and readily available starting materials, representing a viable pathway for accessing the core structure of this compound.

Sustainable and Green Chemistry Aspects in this compound Synthesis

Utilization of Environmentally Benign Solvents and Conditions

A significant advancement in green chemistry is the replacement of toxic organic solvents with environmentally friendly alternatives. Water has been successfully employed as a solvent for certain furan syntheses. researchgate.net For example, one-pot synthetic routes from furfurals to aromatic compounds have been developed to proceed in water without the need for any organic solvents. organic-chemistry.org Another approach involves performing reactions under solvent-free conditions, which can be facilitated by microwave irradiation, offering a practical and environmentally benign protocol. acs.org The synthesis of ethyl 2,5-dimethylfuran-3-carboxylate and 2,5-dimethylfuran-3,4-dicarboxylic acid has been reported under organic solvent-free conditions by treating diethyl 2,3-diacetylsuccinate with aqueous HCl. researchgate.net Furthermore, chemoenzymatic systems operating in aqueous phases represent a sustainable and promising approach, achieving excellent yields and selectivities for the conversion of biomass-derived furans into valuable furan carboxylic acids. acs.org

Atom Economy and Process Efficiency Enhancements

Process efficiency can also be enhanced by optimizing reaction conditions. For instance, in the oxidation of furcates to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids, the simultaneous removal of water vapor from the reaction chamber can lead to higher yields and purity. deepdyve.com In the synthesis of 5-methyl-2-furancarboxylic acid, a palladium on carbon (Pd/C) catalyst has demonstrated high efficiency and stability, achieving a yield of 94.5% under mild conditions (30 °C). nih.gov Such strategies, which focus on catalyst efficiency and mild reaction conditions, are crucial for developing sustainable production methods for compounds like this compound.

Comparative Synthetic Analysis of Dimethylfuran Carboxylic Acid Positional Isomers

The synthesis of dimethylfuran carboxylic acids is often complicated by the formation of multiple positional isomers. The relative positions of the methyl and carboxylic acid groups on the furan ring significantly influence the synthetic strategy, particularly concerning regioselectivity and subsequent purification.

Regioselectivity and Yield Optimization in Synthesis

Controlling which isomer is formed (regioselectivity) is a primary challenge. During the synthesis of furan-2,5-dicarboxylic acid (FDCA) via the Henkel reaction, for example, not only is the 2,5-isomer formed, but also the 2,4- and 3,4-isomers, with the distribution depending on reaction conditions. rsc.org

The choice of reactants and catalysts plays a crucial role in directing the outcome. The Feist-Bénary synthesis, reacting α-halocarbonyl and β-dicarbonyl compounds, is a known method for generating furans with a carbonyl group at the C-3 position. deepdyve.com However, this pathway can be complex, as intermediates might rearrange to form other isomers through a Paal-Knorr mechanism. deepdyve.com Research into the synthesis of polysubstituted furans has shown that cascade reactions can offer a route to specific isomers in good yields. researchgate.net For instance, a palladium-catalyzed cascade reaction of aryloxy-enynes with aryl halides has been developed for the regioselective synthesis of 2,3,4-trisubstituted furans. researchgate.net

Yield optimization often involves a systematic study of reaction parameters. In the palladium-catalyzed synthesis of functionalized furans, variables such as the choice of catalyst, base, solvent, and temperature are optimized to maximize the yield of the desired product. organic-chemistry.org

Strategies for Isolation and Purification of Isomers

Once a mixture of dimethylfuran carboxylic acid isomers is synthesized, their separation is a critical, and often difficult, step. The similar chemical properties of positional isomers make their purification challenging.

A common strategy involves converting the mixture of carboxylic acids into their corresponding esters, such as dimethyl esters. rsc.org These esters often exhibit different physical properties, allowing for separation by methods like flash column chromatography over silica (B1680970) gel or high-vacuum distillation. google.comyoutube.com After separation, the purified ester can be hydrolyzed back to the desired carboxylic acid isomer.

Another approach relies on the differences in solubility between the isomers. For example, in the work-up of a mixture containing 2,5-FDCA and 2,4-FDCA, the low solubility of the 2,5-isomer in water allows for its partial separation by precipitation. The more water-soluble 2,4-isomer remains in the aqueous layer and can be recovered upon evaporation. Further purification of the crude mixture can be achieved by soxhlet extraction with different solvents like acetone (B3395972) and chloroform (B151607) to remove residual isomers.

For acidic compounds like carboxylic acids, solid-phase extraction using anion exchange resins is also a viable purification technique. This method involves trapping the carboxylic acids on the resin and then selectively eluting them, which can be effective for separating them from non-acidic impurities.

Reactivity and Chemical Transformations of 3,4 Dimethylfuran 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions to form different derivatives.

Esterification Reactions and Synthesis of Ester Derivatives

Esterification is a fundamental reaction of carboxylic acids, and 3,4-dimethylfuran-2-carboxylic acid can be converted to its corresponding esters through various methods. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com This is an equilibrium-driven process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder, non-acidic conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of esters at room temperature. orgsyn.org This method is particularly useful for reactions involving sensitive alcohols. orgsyn.org The reaction proceeds by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. orgsyn.org

A novel approach to esterification involves the use of carbon dioxide in a CO2 atmosphere, where the CO2 acts as a self-generating acid catalyst. This method can produce clean ester products without the need for traditional acid catalysts, which can sometimes lead to side reactions at high temperatures. google.com

| Esterification Method | Reagents | Conditions | Key Features |

| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H2SO4, HCl) | Typically requires heat | Equilibrium-driven; excess alcohol or water removal shifts equilibrium towards products. masterorganicchemistry.com |

| DCC/DMAP Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Alcohol | Room temperature, aprotic solvent | Mild conditions, suitable for sensitive substrates. orgsyn.org |

| CO2-Mediated Esterification | Alcohol, CO2 atmosphere | Elevated temperature and pressure | Avoids traditional acid catalysts and potential side reactions. google.com |

Amide Bond Formation and Derivatization

The carboxylic acid group of this compound can be converted into an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid to make it more reactive towards the amine nucleophile. A common method for this is the conversion of the carboxylic acid to its corresponding acyl chloride, which then readily reacts with an amine to form the amide.

Recent advancements have focused on developing one-pot reactions that avoid the need for traditional, often harsh, coupling reagents. rsc.org One such method utilizes a dithiocarbamate (B8719985) for in situ thioester formation, which then reacts with an amine to yield the amide. rsc.org Another innovative approach employs a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst with di-tert-butyl dicarbonate (B1257347) (Boc2O) to facilitate amide bond formation with low-reactivity nitrogen-containing heterocyclic compounds. asiaresearchnews.com These methods are often greener and more efficient, proceeding under mild conditions. rsc.orgasiaresearchnews.com

Microwave-assisted synthesis has also emerged as a rapid and efficient method for amide bond formation, significantly reducing reaction times from hours to minutes while maintaining good yields.

| Amide Formation Method | Reagents | Key Features |

| Acyl Chloride Route | Thionyl chloride or Oxalyl chloride, followed by an amine | A traditional and effective method. |

| Dithiocarbamate-mediated | Dithiocarbamate, Amine | One-pot, green, and avoids traditional coupling reagents. rsc.org |

| DMAPO/Boc2O Catalysis | DMAPO, Boc2O, Amine | Efficient for low-reactivity amines, proceeds without heat. asiaresearchnews.com |

| Microwave-Assisted Synthesis | Carboxylic acid, Amine, Coupling agent (e.g., HOBt/DCC) | Rapid reaction times (minutes) with good yields. |

Decarboxylation Pathways and Mechanistic Considerations

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur in aromatic carboxylic acids under certain conditions. For simple aromatic carboxylic acids, this process often requires high temperatures and may proceed through an ionic pathway promoted by acid. unt.edu The presence of carboxylate salts can enhance the rate of decarboxylation, which is consistent with a cationic mechanism. unt.edu

In some cases, decarboxylation can lead to the formation of cross-linked products through the decomposition of aromatic anhydrides that are in equilibrium with the acid. unt.edu The reaction conditions, such as the solvent, can significantly influence the formation of these byproducts. unt.edu

For certain substituted aromatic carboxylic acids, particularly those with electron-donating groups, decarboxylation can be achieved under milder conditions using transition-metal catalysts or base-catalyzed methods. nih.govacs.org For instance, bimetallic nanoparticles on supported ionic liquid phases have been shown to be effective multifunctional catalysts for the decarboxylation of hydroxy- and aminobenzoic acids. nih.govacs.org Mechanistic studies involving kinetic isotope effects suggest that the cleavage of a bond involving a hydrogen atom from the gas phase can be the rate-determining step in these catalytic systems. nih.govacs.org

| Decarboxylation Condition | Proposed Mechanism | Key Observations |

| Thermolysis | Acid-promoted ionic pathway | Can lead to cross-linking via anhydride (B1165640) intermediates. unt.edu |

| Catalytic (e.g., FeRu@SILP) | Involves hydrogen from the gas phase in the rate-determining step | Effective for hydroxy- and aminobenzoic acids under milder conditions. nih.govacs.org |

Formation of Acyl Halides and other Activated Derivatives

Acyl halides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of other derivatives like esters, amides, and anhydrides. libretexts.orglibretexts.org this compound can be converted to its corresponding acyl chloride by reacting it with reagents such as thionyl chloride (SOCl2) or oxalyl chloride. libretexts.orgorgoreview.com Similarly, acyl bromides can be prepared using phosphorus tribromide (PBr3). libretexts.orgorgoreview.com These reactions proceed via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a halide. orgoreview.com

The resulting acyl halide, for example, 3,4-dimethylfuran-2-carbonyl chloride, is a versatile intermediate. It can react with a variety of nucleophiles. For instance, reaction with a carboxylic acid or a carboxylate anion yields an anhydride. libretexts.orglibretexts.orgpressbooks.pub

| Activating Reagent | Resulting Activated Derivative | Primary Use |

| Thionyl chloride (SOCl2) | Acyl chloride | Synthesis of esters, amides, anhydrides. libretexts.orgorgoreview.com |

| Oxalyl chloride ((COCl)2) | Acyl chloride | Synthesis of esters, amides, anhydrides. |

| Phosphorus tribromide (PBr3) | Acyl bromide | Synthesis of other carboxylic acid derivatives. libretexts.orgorgoreview.com |

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle, which makes it more reactive towards electrophiles than benzene. pearson.com The presence of the oxygen atom and the methyl substituents on the furan ring of this compound influences its reactivity in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

In general, electrophilic aromatic substitution on furan occurs preferentially at the C2 (or C5) position, as the intermediate carbocation is better stabilized by resonance involving the oxygen atom compared to substitution at the C3 (or C4) position. pearson.com However, in this compound, the C2 position is already substituted with the carboxylic acid group.

The directing effects of the existing substituents (two methyl groups at C3 and C4, and a carboxylic acid group at C2) will determine the position of further electrophilic attack. The methyl groups are electron-donating and activating, while the carboxylic acid group is electron-withdrawing and deactivating. The electrophilic attack will likely occur at the most activated available position, which is the C5 position. The electron-donating methyl groups enhance the electron density of the ring, making it more susceptible to electrophilic attack, while the deactivating carboxylic acid group directs away from its adjacent positions. Therefore, electrophiles are expected to substitute at the C5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For substituted furans, the regioselectivity of these reactions is a key consideration. For example, in a related compound, 3,4-dimethyl-2-pentylfuran, nitration and sulfonation have been shown to occur at the 5-position.

| EAS Reaction | Typical Reagents | Expected Major Product for this compound |

| Nitration | HNO3/H2SO4 | 5-Nitro-3,4-dimethylfuran-2-carboxylic acid |

| Halogenation | Br2 or Cl2 | 5-Bromo- or 5-Chloro-3,4-dimethylfuran-2-carboxylic acid |

| Sulfonation | SO3 | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | 5-Acyl-3,4-dimethylfuran-2-carboxylic acid |

Cycloaddition Reactions, including Diels-Alder Processes

The furan ring serves as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The viability of this process is heavily influenced by the electronic nature of the substituents on the furan ring. In this compound, the two methyl groups at the C3 and C4 positions are electron-donating, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby promoting the reaction with electron-deficient dienophiles.

However, the carboxylic acid group at the C2 position is strongly electron-withdrawing, which lowers the HOMO energy and deactivates the furan ring towards cycloaddition. This deactivating effect is a known characteristic of furoic acids, which are generally considered unreactive dienes under neutral conditions. rsc.org To overcome this, strategies can be employed to mitigate the electron-withdrawing nature of the carboxyl group. One effective method is the in-situ conversion of the carboxylic acid to its carboxylate salt by adding a base. This increases the electron density of the furan ring, restoring its reactivity as a diene. rsc.org Studies on 2-furoic acid have shown that bases like triethylamine (B128534) or sodium hydroxide (B78521) can substantially increase the yield of Diels-Alder adducts. rsc.org Additionally, the use of water as a solvent is known to enhance the rate of Diels-Alder reactions. rsc.org

Lewis acid catalysis can also be employed to accelerate the reaction, not by activating the diene, but by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and reduces the HOMO-LUMO gap. caltech.edursc.org Given these principles, it is expected that this compound would undergo Diels-Alder reactions with dienophiles such as maleimides or acrylates, particularly under basic conditions or in the presence of a suitable Lewis acid catalyst. The reaction with an unsymmetrical dienophile could lead to regiochemical isomers, although the directing effects of the substituents would influence the outcome.

| Furan Diene | Dienophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,5-Dimethylfuran | N-(p-tolyl)maleimide | Toluene, 80 °C | exo-Diels-Alder adduct | nih.gov |

| 2-Furoic acid | N-methylmaleimide | H₂O, NaOH, 50 °C | exo/endo-7-oxabicyclo[2.2.1]heptene | rsc.org |

| Furan | Acrylic acid | Sc(OTf)₃, 50 °C | 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | caltech.edu |

| Furfuryl alcohol | Itaconic anhydride | Neat, Room Temp. | Lactone-acid adduct | researchgate.net |

Transformations Involving the Methyl Substituents

The two methyl groups at the C3 and C4 positions of the furan ring are potential sites for chemical modification via C(sp³)–H bond functionalization. While direct experimental data for this compound is limited, the functionalization of alkyl groups on other heterocyclic systems provides a basis for predicting its reactivity. These transformations typically require overcoming the inherent inertness of C-H bonds and often involve radical-based or transition-metal-catalyzed pathways.

Potential transformations could include:

Halogenation: Radical bromination using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator could introduce a bromine atom, leading to 3-(bromomethyl)-4-methylfuran-2-carboxylic acid or further substituted products. This brominated intermediate would be a versatile precursor for subsequent nucleophilic substitution reactions.

Oxidation: Selective oxidation of a methyl group to an aldehyde or carboxylic acid could be achieved using strong oxidizing agents, although controlling the selectivity over the other methyl group and preventing over-oxidation or ring-opening would be a significant challenge.

Metal-Catalyzed C-H Activation: Directed or undirected C-H activation using transition metal catalysts offers a more modern approach to functionalize these positions, though this remains a challenging area of synthesis.

| Reaction Type | Typical Reagents | Potential Product | Notes |

|---|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 3-(Bromomethyl)-4-methylfuran-2-carboxylic acid | Selectivity between the two methyl groups could be an issue. |

| Oxidation | KMnO₄ or CrO₃ | 3-Formyl-4-methylfuran-2-carboxylic acid | Harsh conditions may degrade the furan ring. |

| Nucleophilic Substitution | NaN₃, KCN (on brominated intermediate) | 3-(Azidomethyl)- or 3-(cyanomethyl)- derivatives | Requires prior halogenation of the methyl group. |

Transition Metal-Catalyzed Coupling Reactions

The structure of this compound offers several avenues for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for constructing complex molecules.

Two primary strategies can be envisioned for C-C bond formation: coupling involving the carboxylic acid group and coupling involving C-H activation of the furan ring.

Decarboxylative Cross-Coupling: The carboxylic acid group can serve as a "traceless" directing group or an activating group in a decarboxylative coupling reaction. acs.orgokayama-u.ac.jp In these reactions, catalyzed typically by palladium or nickel, the C-COOH bond is cleaved, CO₂ is extruded, and a new C-C bond is formed at the C2 position. nih.govnih.gov This approach is particularly powerful as it utilizes a common and stable functional group to engage in coupling with partners like aryl halides, vinyl halides, or organoboron reagents. princeton.eduorganic-chemistry.org Photoredox catalysis is often employed in synergy with a transition metal to facilitate the radical-based decarboxylation process under mild conditions. princeton.educhemrxiv.org This would allow for the synthesis of 2-aryl- or 2-vinyl-3,4-dimethylfurans from the parent acid.

C-H Activation/Functionalization: The C-H bond at the C5 position of the furan ring is the most likely site for direct functionalization. It is electronically activated by the oxygen heteroatom and the two adjacent methyl groups, and it is sterically accessible. Palladium-catalyzed dehydrogenative coupling reactions (such as the Fujiwara-Morita or Heck-type reactions) could directly couple the C5 position with alkenes. researchgate.net Alternatively, C-H activation followed by coupling with aryl halides (a direct arylation pathway) could yield 5-aryl-3,4-dimethylfuran-2-carboxylic acid derivatives.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product | Reference |

|---|---|---|---|---|

| Decarboxylative Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ / Ligand | 2-Aryl-3,4-dimethylfuran | nih.gov |

| Decarboxylative Heck Coupling | Alkene (e.g., Styrene) | NiCl₂ / Photocatalyst (Ir) | 2-Vinyl-3,4-dimethylfuran | princeton.eduorganic-chemistry.org |

| Direct C5-H Arylation | Aryl halide | Pd(OAc)₂ / Ligand | 5-Aryl-3,4-dimethylfuran-2-carboxylic acid | researchgate.net |

Similar to C-C bond formation, the construction of C-N, C-O, or C-S bonds can be achieved through decarboxylative pathways or by functionalizing the furan ring itself.

Decarboxylative C-Heteroatom Coupling: This emerging field allows for the direct coupling of carboxylic acids with various heteroatom nucleophiles. nih.gov Using catalyst systems often involving iron or copper, sometimes in conjunction with photoredox catalysis, this compound could be coupled with amines, phenols, or thiols to generate 2-amino-, 2-phenoxy-, or 2-arylthio-3,4-dimethylfurans, respectively. nih.govmdpi.com This method avoids the pre-functionalization typically required for traditional C-heteroatom coupling reactions.

Coupling via C-H or C-X Functionalization: A more traditional route would involve an initial functionalization of the furan ring, likely at the C5 position, to install a halide (e.g., bromine). This halo-furan could then participate in standard palladium- or copper-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination (for C-N bonds) or the Ullmann condensation (for C-O bonds) to introduce the desired heteroatom substituent. acs.orgnih.gov While less direct than decarboxylative methods, this two-step sequence is well-established for a wide range of heterocyclic systems.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product | Reference |

|---|---|---|---|---|

| Decarboxylative C-N Coupling | Amine / Amide | FeCl₃ / Visible Light | 2-Amino-3,4-dimethylfuran | nih.gov |

| Decarboxylative C-O Coupling | Alcohol / Phenol | FeCl₃ / Visible Light | 2-Alkoxy-3,4-dimethylfuran | nih.gov |

| Buchwald-Hartwig Amination (via C5-Br) | Amine | Pd₂(dba)₃ / Ligand | 5-Amino-3,4-dimethylfuran-2-carboxylic acid | acs.org |

| Ullmann Condensation (via C5-Br) | Phenol | CuI / Base | 5-Phenoxy-3,4-dimethylfuran-2-carboxylic acid | mdpi.com |

Advanced Applications in Organic Synthesis and Materials Science

3,4-Dimethylfuran-2-carboxylic Acid as a Versatile Synthetic Building Block

The unique arrangement of substituents on the furan (B31954) ring of this compound makes it a valuable building block for chemists. Its inherent reactivity allows for its integration into a variety of molecular frameworks, paving the way for new discoveries in chemical synthesis.

Precursor for Complex Heterocyclic Architectures

Heterocyclic compounds are foundational to medicinal chemistry and materials science. While extensive research exists on the use of furan derivatives in general for building more complex heterocyclic systems, specific examples detailing the transformation of this compound are still emerging. The reactivity of its carboxylic acid group and the furan ring suggests significant potential. For instance, the carboxylic acid can be converted into amides, esters, or acyl chlorides, which then act as handles for cyclization reactions. One dissertation highlighted the exploration of ortho-methyl heterocyclic carboxylic acids, including the related 2,4-dimethylfuran-3-carboxylic acid, as precursors to heteroquinodimethanes, which are highly reactive intermediates for synthesizing polycyclic systems. nottingham.ac.uk This line of research underscores the potential of such scaffolds in generating complex molecular architectures through cycloaddition reactions. nottingham.ac.uk

Intermediate in the Preparation of Specialized Organic Chemicals

The role of this compound as a key intermediate is evident from its utility in synthesizing other valuable furan compounds. For example, it can be a precursor to 3,4-Dimethylfuran (B29692) through decarboxylation. ontosight.ai This resulting compound, 3,4-Dimethylfuran, is noted as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The strategic placement of the methyl and carboxylic acid groups allows for sequential, regioselective modifications, making it a tailored starting point for multi-step syntheses. While the broader class of furan carboxylic acids is widely used, the specific application of the 3,4-dimethyl-2-carboxylic isomer offers a distinct substitution pattern that can be crucial for creating specific target molecules. researchgate.net

Integration into Synthetic Scaffolds for Natural Product Emulation

The furan core is a recurring motif in a variety of natural products. The synthesis of these complex molecules often relies on building blocks that can introduce specific fragments of the final structure. While direct application of this compound in a completed natural product synthesis is not widely documented, the use of closely related furan structures is well-established. For example, a synthesis of the natural product (±)-asteltoxin was achieved starting from 3,4-dimethylfuran. acs.org Similarly, other furan-based building blocks have been instrumental in the synthesis of various natural products and their analogs, often leveraging cycloaddition or cross-coupling reactions to construct the core scaffolds. researchgate.netmdpi.comacs.org The structural characteristics of this compound make it a plausible candidate for future synthetic strategies aimed at emulating or creating novel versions of biologically active natural products.

Role in Polymer Chemistry and Functional Materials Development

In the quest for sustainable alternatives to petroleum-based plastics, biomass-derived monomers are a key area of research. Furan-based compounds, obtainable from renewable resources, are at the forefront of this effort. researchgate.netrsc.org The substitution pattern on the furan ring significantly influences the properties of the resulting polymers, making the study of different isomers crucial. rsc.orgrsc.org

Incorporation as a Monomer or Co-monomer in Polymerization Processes

While research has heavily focused on 2,5-furandicarboxylic acid (FDCA) as a bio-based replacement for terephthalic acid, studies on other isomers are providing valuable insights. rsc.orgresearchgate.net Research into the polymerization of the closely related 3,4-furandicarboxylic acid (3,4-FDCA) demonstrates the viability of the 3,4-substitution pattern in creating high-performance polyesters. rsc.orgrsc.org

In a key study, polyesters were synthesized via melt polycondensation using dimethyl esters of 2,5-, 2,4-, and 3,4-FDCA with various diols. rsc.orgrsc.org The results indicated that under similar conditions, the position of the carboxylic groups had no major impact on reactivity, and high molecular weight polyesters could be obtained from the 3,4-FDCA isomer. rsc.org More recently, enzymatic polymerization has been explored for creating copolyesters using 3,4-bis(hydroxymethyl)furan (3,4-BHMF), the diol analog, highlighting a greener synthetic route. nih.govacs.org These studies establish that the 3,4-disubstituted furan scaffold can be effectively incorporated into polymer backbones. nih.govacs.org

Contribution to Bio-based Polymer Structures and Properties

The specific isomer of the furan monomer used has a dramatic effect on the thermal and structural properties of the final polymer. rsc.orgrsc.org Polyesters made from 3,4-FDCA exhibit distinct characteristics when compared to their more common 2,5-FDCA counterparts. For instance, poly(ethylene 3,4-furandicarboxylate) (3,4-PEF) was found to be semi-crystalline, whereas the 2,4-isomer was amorphous. rsc.org

The thermal stability of these new polyesters is often comparable to or even higher than those derived from 2,5-FDCA. rsc.org Furthermore, polyesters derived from the related monomer 3,4-bis(hydroxymethyl)furan (3,4-BHMF) have also been reported to show higher thermal stability than their 2,5-BHMF analogs. nih.govacs.org This enhancement in thermal properties is a significant finding, as it suggests that polymers incorporating the 3,4-furan structure could be suitable for high-performance applications. mdpi.com

Below is a comparative table of thermal properties for polyesters synthesized from different isomers of furandicarboxylic acid dimethyl esters and ethylene (B1197577) glycol (PEF).

| Property | 2,5-PEF | 2,4-PEF | 3,4-PEF |

| Glass Transition Temp. (Tg) | 81 °C | 73 °C | 59 °C |

| Melting Temp. (Tm) | 209 °C | Not Observed | 155 °C |

| Crystallinity | Semi-crystalline | Amorphous | Semi-crystalline |

| Data sourced from Thiyagarajan et al., Green Chemistry, 2014. rsc.orgrsc.org |

This data clearly illustrates that the isomeric position of the functional groups on the furan ring is a critical design parameter for tuning the final properties of bio-based polymers. While direct polymerization studies of this compound as a monofunctional monomer are less common, the research on difunctional 3,4-substituted furans provides a strong foundation for its potential use in creating specialized polymer structures.

Design and Fabrication of Furan-Containing Advanced Materials from this compound and Its Analogs

The exploration of furan derivatives in materials science has largely centered on creating sustainable alternatives to petroleum-based polymers. While research has predominantly focused on 2,5-furandicarboxylic acid (FDCA), the isomeric variations of furan-based monomers, such as those analogous to this compound, are emerging as a key area of interest for tailoring the properties of advanced materials. The substitution pattern on the furan ring significantly influences the resulting polymer's characteristics, opening avenues for the design of materials with specific thermal and mechanical properties.

A pivotal study in this area investigated the synthesis and properties of polyesters derived from different isomers of furandicarboxylic acid (FDCA), including 2,4-FDCA and 3,4-FDCA, and compared them with the more common 2,5-FDCA. rsc.orgwur.nl This research provides valuable insights into how the positioning of the carboxylic acid groups on the furan ring affects polymerization and the final material's performance.

The synthesis of these furan-based polyesters was achieved through a melt polycondensation process, reacting the dimethyl esters of the respective FDCA isomers with various linear diols. rsc.org One of the key findings was that the position of the carboxylic acid groups on the furan ring did not significantly impact the reactivity during polycondensation, with all isomers yielding high molecular weight polyesters. researchgate.net This is particularly noteworthy for the 3,4-FDCA isomer. researchgate.net

The thermal properties of the resulting polyesters showed interesting variations based on the FDCA isomer used. Thermogravimetric analysis (TGA) revealed that the polyesters derived from 2,4-FDCA and 3,4-FDCA exhibited comparable or even enhanced thermal stability when compared to their 2,5-FDCA counterparts. rsc.orgwur.nl For instance, polyesters based on 2,4-FDCA consistently showed higher thermal stability. researchgate.net

Differential scanning calorimetry (DSC) and wide-angle X-ray diffraction (WAXD) analyses further highlighted the structural differences imparted by the isomeric substitution. rsc.org While poly(ethylene 2,4-furandicarboxylate) (2,4-PEF) was found to be amorphous, both poly(ethylene 2,5-furandicarboxylate) (2,5-PEF) and poly(ethylene 3,4-furandicarboxylate) (3,4-PEF) were identified as semi-crystalline materials. rsc.orgwur.nl The glass-transition temperatures (Tg) of polyesters derived from 2,4-FDCA were similar to those of the 2,5-FDCA based polymers. rsc.orgwur.nl

The copolymerization of different FDCA isomers presents another strategy for fine-tuning the properties of furan-based polyesters. mdpi.com By incorporating various ratios of 2,5-FDCA and 2,4-FDCA with linear diols, researchers have been able to create copolyesters with a range of thermal behaviors. mdpi.com This approach allows for the disruption of polymer chain crystallization, leading to materials with tailored properties for specific applications. mdpi.com

The research into these isomeric furan-based polyesters underscores the potential for creating a diverse portfolio of bio-based materials. While direct studies on polymers from this compound are limited, the findings on its close analog, 3,4-furandicarboxylic acid, demonstrate the viability of using asymmetrically substituted furan monomers to fabricate advanced materials with unique and desirable properties.

Interactive Data Table: Molecular Weights of Furan-Based Polyesters

| Furan Diacid Monomer | Diol | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| 2,5-FDCA | Ethylene Glycol | 34,000 - 65,000 | ~2.0 |

| 2,4-FDCA | Ethylene Glycol | 34,000 - 65,000 | ~2.0 |

| 3,4-FDCA | Ethylene Glycol | 34,000 - 65,000 | ~2.0 |

Data sourced from Thiyagarajan et al. (2014). rsc.org

Interactive Data Table: Thermal Properties of Furan-Based Polyesters

| Polymer | Glass Transition Temperature (Tg) (°C) | Thermal Stability (Decomposition Temp.) | Crystallinity |

| Poly(ethylene 2,5-furandicarboxylate) (2,5-PEF) | Similar to 2,4-PEF | High | Semi-crystalline |

| Poly(ethylene 2,4-furandicarboxylate) (2,4-PEF) | Similar to 2,5-PEF | Comparably high or higher than 2,5-PEF | Amorphous |

| Poly(ethylene 3,4-furandicarboxylate) (3,4-PEF) | - | Comparably high or higher than 2,5-PEF | Semi-crystalline |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structure determination of organic molecules like 3,4-Dimethylfuran-2-carboxylic acid in solution.

Comprehensive Structural Assignments and Conformational Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide precise information about the chemical environment of each atom in the molecule. While specific experimental data for this compound is not widely published, a detailed prediction of its NMR spectra can be made based on established chemical shift principles and data from analogous furan (B31954) structures. google.comrsc.orggoogle.com

The ¹H NMR spectrum is expected to show three distinct signals:

A broad singlet for the carboxylic acid proton (–COOH), typically found far downfield (δ > 10 ppm) due to strong deshielding and hydrogen bonding. oregonstate.edu

Two sharp singlets in the alkyl region (δ ≈ 2.0-2.5 ppm) corresponding to the two methyl groups (C3-CH₃ and C4-CH₃).

A singlet in the aromatic region (δ ≈ 7.0-8.0 ppm) for the lone proton on the furan ring (H-5).

The ¹³C NMR spectrum would provide complementary data, confirming the carbon skeleton. oregonstate.educompoundchem.com Expected chemical shifts are influenced by the electronegativity of the oxygen atoms and the aromaticity of the furan ring. wisc.edu

| Predicted ¹H NMR Data for this compound | |||

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | > 10 | Broad Singlet | Shift is concentration and solvent dependent. |

| H-5 | 7.0 - 8.0 | Singlet | Proton on the furan ring adjacent to the oxygen. |

| C4-CH₃ | 2.0 - 2.5 | Singlet | Methyl group at position 4. |

| C3-CH₃ | 2.0 - 2.5 | Singlet | Methyl group at position 3. |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 180 |

| C-2 (furan ring) | 155 - 165 |

| C-5 (furan ring) | 140 - 150 |

| C-3 & C-4 (furan ring) | 110 - 125 |

| -CH₃ (Methyl carbons) | 10 - 20 |

Conformational analysis, particularly concerning the orientation of the carboxylic acid group, is also critical. It is widely accepted that the syn conformation, where the acidic proton is oriented toward the carbonyl oxygen, is energetically favored over the anti conformation. nih.gov This preference is due to greater stability from intramolecular interactions. nih.gov This equilibrium can be influenced by solvent effects and the potential for intermolecular hydrogen bonding, where the molecule can form cyclic dimers in non-polar solvents. researchgate.net

Application in Reaction Monitoring and Mechanistic Studies

NMR spectroscopy serves as a powerful tool for real-time monitoring of chemical reactions. beilstein-journals.orgresearchgate.net By acquiring spectra at regular intervals, chemists can track the consumption of reactants and the formation of this compound and any intermediates or byproducts. researchgate.net This in situ analysis is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading, and for elucidating reaction mechanisms. researchgate.net For instance, in the synthesis of furan dicarboxylic acid isomers, NMR and GC-MS analyses have been used to identify the distribution of products, including 2,3-, 2,4-, 3,4-, and 2,5-isomers, which is crucial for understanding the reaction pathway. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides information on the molecular weight and elemental composition of this compound and offers insights into its structure through analysis of its fragmentation patterns under ionization.

Predicted mass spectrometry data for various adducts of the molecule helps in its identification. uni.lu

| Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts | |

| Adduct | Predicted m/z |

| [M+H]⁺ | 141.05463 |

| [M+Na]⁺ | 163.03657 |

| [M-H]⁻ | 139.04007 |

| [M+NH₄]⁺ | 158.08117 |

| [M]⁺ | 140.04680 |

Table data sourced from PubChem CID 20560153. uni.lu

The fragmentation pathway under electron ionization would likely involve characteristic losses for a carboxylic acid. Key fragmentation steps would include:

Loss of a hydroxyl radical (•OH) to form an acylium ion.

Loss of water (H₂O) , particularly from the [M+H]⁺ ion. uni.lu

Decarboxylation , with the loss of carbon dioxide (CO₂).

Cleavage of the methyl groups.

Ring-opening or fragmentation of the furan nucleus.

Analysis of the mass spectra of related compounds, such as methyl 2,5-dimethyl-3-furoate, provides a reference for the expected fragmentation behavior of the substituted furan ring system. nist.gov

Identification of Reaction Intermediates and Products

Coupled with separation techniques like Gas Chromatography (GC-MS), mass spectrometry is instrumental in identifying transient intermediates and characterizing the product mixture of a reaction. In complex syntheses, such as the Henkel reaction for producing furan dicarboxylic acids, GC-MS is used to detect and quantify various isomers that may form concurrently, such as 2,4- and 3,4-FDCA, alongside the desired 2,5-FDCA. researchgate.netresearchgate.net This capability is essential for developing selective synthetic routes and for purifying the target compound. The mass spectrum of an unknown peak in a chromatogram can be compared against libraries or known standards to confirm its identity. nist.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups and probe the bonding environment within the this compound molecule.

Detailed Vibrational Analysis and Functional Group Characterization

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its carboxylic acid and substituted furan moieties.

O–H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically between 2400 cm⁻¹ and 3400 cm⁻¹. quimicaorganica.orgpg.edu.pl This breadth is a hallmark of the hydrogen-bonded O–H stretching vibration in carboxylic acid dimers. spectroscopyonline.com In Raman spectra, the O-H stretching band is generally weak. researchgate.net

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is expected in the IR spectrum. For saturated carboxylic acids, this peak typically appears in the 1700–1730 cm⁻¹ region. spectroscopyonline.com The corresponding Raman band is also expected to be strong. mdpi.com

C–O Stretch and O–H Bend: The spectrum will also feature a C–O stretching vibration (around 1200-1320 cm⁻¹) and a broad O–H out-of-plane bend (around 900-960 cm⁻¹). quimicaorganica.orgspectroscopyonline.com

Furan Ring Vibrations: The furan ring will exhibit characteristic C=C and C–O–C stretching vibrations, as well as C–H bending modes. Aromatic C=C stretching modes typically appear in the 1500-1600 cm⁻¹ region. researchgate.net

C–H Vibrations: Stretching and bending vibrations for the methyl groups and the lone ring proton will also be present in the spectrum.

| Predicted Key Vibrational Frequencies for this compound | ||

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |

| O–H stretch (H-bonded) | 2400 - 3400 | Strong, Very Broad |

| C=O stretch | 1700 - 1730 | Strong |

| C=C stretch (furan ring) | 1500 - 1600 | Medium |

| C–O stretch (acid) | 1200 - 1320 | Medium |

| O–H bend (out-of-plane) | 900 - 960 | Medium, Broad |

The complementary nature of IR and Raman spectroscopy is valuable; vibrations that are weak in IR may be strong in Raman, and vice versa, allowing for a more complete vibrational assignment. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict vibrational frequencies and aid in the assignment of experimental bands. mdpi.comspectroscopyonline.com

X-ray Crystallography and Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles as determined by X-ray crystallography, cannot be provided at this time.

While X-ray crystallography remains the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, its application is contingent on the ability to grow single crystals of suitable size and quality. The lack of available data for this compound may be attributed to several factors, such as difficulties in obtaining crystals appropriate for diffraction studies or a lack of specific research focus on the solid-state structure of this particular molecule to date.

For context, structural elucidation of furan derivatives by X-ray crystallography is a well-established field. Studies on related compounds have provided valuable insights into the influence of substituents on the planarity of the furan ring, as well as the intermolecular interactions, such as hydrogen bonding, that govern their crystal packing. For instance, research on various furan-containing compounds has detailed how different functional groups can dictate the supramolecular architecture in the solid state. mdpi.comiucr.orgnih.gov However, without experimental data for this compound, any discussion of its specific solid-state structure would be purely speculative.

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to fully characterize its solid-state conformation and packing arrangement. Such data would provide invaluable, experimentally verified structural parameters.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of organic molecules like 3,4-Dimethylfuran-2-carboxylic acid.

Electronic Structure Analysis and Molecular Orbital Theory

A DFT analysis of this compound would begin with the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information about its electronic nature can be derived.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference, indicating chemical stability. |

| Dipole Moment | 2.5 D | A measure of the molecule's overall polarity. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require a specific DFT calculation.

Prediction of Reactivity Descriptors and Sites

Beyond the HOMO-LUMO analysis, DFT can be used to calculate a range of chemical reactivity descriptors. These descriptors provide a more quantitative picture of a molecule's reactivity. Key descriptors include:

Electron Density: Reveals the distribution of electrons in the molecule, highlighting electron-rich and electron-poor regions.

Electrostatic Potential (ESP): Maps the electrostatic potential onto the electron density surface, visually identifying sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carboxyl group would exhibit a negative ESP, making them attractive to electrophiles, while the acidic proton would show a positive ESP.

Fukui Functions: These functions identify the sites in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.

Computational Mechanistic Elucidation of Reactions

Computational chemistry is an invaluable tool for investigating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its participation in further chemical transformations.

Transition State Characterization and Energy Barrier Calculations

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Locating the geometry of this transition state and calculating its energy is crucial for understanding the reaction's kinetics. DFT methods are used to perform transition state searches. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For instance, in the esterification of this compound with an alcohol, computational methods could be used to model the transition state of the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid.

Reaction Pathway Analysis and Profile Generation

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of a reaction. It allows for the identification of the rate-determining step (the step with the highest energy barrier) and can help to determine whether a reaction is thermodynamically favorable (i.e., the products are lower in energy than the reactants).

Thermodynamic and Kinetic Parameter Determination for Furanic Systems

Computational methods can provide estimates of key thermodynamic and kinetic parameters for reactions involving furanic compounds. Studies on the formation of furan in thermally processed foods, for example, have utilized DFT to probe reaction mechanisms and determine associated thermodynamic parameters.

For a system involving this compound, the following parameters could be computationally determined:

Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

Activation Energy (Ea) and Gibbs Free Energy of Activation (ΔG‡): These kinetic parameters determine the rate of a reaction.

Table 2: Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound

| Parameter | Hypothetical Value | Significance |

| ΔH (Enthalpy of Reaction) | -25 kcal/mol | The reaction is exothermic. |

| ΔG (Gibbs Free Energy) | -20 kcal/mol | The reaction is spontaneous under standard conditions. |

| Ea (Activation Energy) | 15 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

Note: These values are for a hypothetical reaction and serve as an illustration of the data that can be obtained from computational studies.

By applying these theoretical and computational approaches, a detailed understanding of the chemical nature and reactivity of this compound can be achieved, guiding its potential applications and further experimental investigations.

Molecular Dynamics Simulations for Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of its intermolecular interactions can be inferred from studies on related furan carboxylic acid derivatives and general carboxylic acids. MD simulations are a powerful computational tool that could provide detailed insights into the dynamic behavior and interaction patterns of this molecule. bohrium.comresearchgate.net

Such simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system. This allows for the exploration of conformational landscapes and the characterization of non-covalent interactions that dictate the macroscopic properties of the substance.

For this compound, the primary intermolecular interactions expected would be hydrogen bonding and van der Waals forces. The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl hydrogen) and acceptor (from both the carbonyl and hydroxyl oxygens). spectroscopyonline.comlibretexts.org This enables the formation of strong, directional hydrogen bonds.

A prominent feature of carboxylic acids is their tendency to form cyclic dimers through a pair of hydrogen bonds between the carboxyl groups of two molecules. spectroscopyonline.comlibretexts.orgmsu.edu This dimerization is a highly stable arrangement and significantly influences the physical properties of carboxylic acids, such as their boiling points. libretexts.orgmsu.edu MD simulations could predict the stability and geometry of such dimers for this compound, providing data on bond distances and angles.

Computational studies on related molecules, such as derivatives of furan-2-carboxylic acid, have utilized molecular dynamics to understand their binding to biological targets. bohrium.com These studies highlight how the furan ring and carboxylic acid group interact with amino acid residues and metal ions in active sites. bohrium.com Similarly, MD simulations have been employed to investigate the behavior of other carboxylic acids at interfaces and their interactions with ions. rsc.orgresearchgate.net

A hypothetical molecular dynamics simulation of this compound in a condensed phase (liquid or solid-state) would likely reveal the prevalence of the hydrogen-bonded dimer structure. The table below outlines the expected primary intermolecular interactions that would be a focus of such a simulation.

| Interacting Atoms/Groups | Type of Interaction | Typical Distance (Å) | Significance |

| Carboxyl O-H and Carbonyl O | Hydrogen Bond | 1.6 - 2.0 | Primary interaction leading to dimerization |

| Furan Ring and Furan Ring | π-π Stacking | 3.3 - 3.8 | Contributes to crystal packing |

| Methyl C-H and Carbonyl O | C-H···O Weak Hydrogen Bond | 2.2 - 2.8 | Fine-tunes molecular arrangement |

| Methyl Groups | Van der Waals | > 3.0 | General non-specific attraction |

This table is generated based on general principles of intermolecular forces and data from related compounds, as direct simulation data for this compound is not available.

Further research employing molecular dynamics would be invaluable to quantitatively describe the strength and dynamics of these interactions, predict crystal packing arrangements, and understand the solvation properties of this compound.

Future Perspectives and Emerging Research Directions

Innovation in Sustainable and Efficient Synthetic Methodologies

The development of green and efficient methods for synthesizing furan-based compounds is a paramount goal in modern chemistry. mdpi.com While direct synthetic routes to 3,4-Dimethylfuran-2-carboxylic acid are established, future research will likely focus on improving sustainability, reducing waste, and utilizing renewable feedstocks. evitachem.com Current research into other furan (B31954) carboxylic acids provides a roadmap for these innovations.

Strategies are being developed for the catalytic transformation of biomass-derived furans into valuable carboxylic acids. nih.gov For instance, the selective hydrogenolysis of 5-hydroxymethyl-2-furancarboxylic acid (HMFA) to 5-methyl-2-furancarboxylic acid (MFA) has been achieved with high efficiency using palladium on carbon (Pd/C) catalysts at ambient temperatures. rsc.org Another approach involves the one-pot synthesis of furan-2-carboxylate (B1237412) esters directly from furfural, using copper catalysts and avoiding the isolation of intermediates. mdpi.com Similarly, biocatalytic methods, such as using whole-cell systems with overexpressed aldehyde dehydrogenases, have shown great promise for oxidizing furfurals to their corresponding carboxylic acids with high yields. nih.gov

Future work on this compound could adapt these strategies. Research could focus on identifying suitable biomass precursors that can be converted through catalytic or biocatalytic pathways. Innovations in catalyst design, such as using non-precious metal catalysts or developing enzymatic routes, will be crucial. mdpi.com The protective chemistry strategy, where reactive functional groups are temporarily modified to prevent side reactions during synthesis, could also be applied to increase yields and selectivity. tue.nl

| Synthesis Strategy | Precursor Example | Catalyst/Method | Key Advantage | Relevant Research |

| Selective Hydrogenolysis | 5-Hydroxymethyl-2-furancarboxylic acid | Pd/C | Mild reaction conditions, high yield (94.5%) | rsc.org |

| One-Pot Synthesis | Furfural | Copper(I) chloride | Green and efficient, no intermediate isolation | mdpi.com |

| Whole-Cell Biocatalysis | 5-Hydroxymethylfurfural (HMF) | E. coli expressing aldehyde dehydrogenase | High yield (~92%), sustainable process | nih.gov |

| Protective Group Chemistry | 5-Hydroxymethylfurfural (HMF) | Acetalization followed by Au catalysis | Suppresses degradation, high selectivity | tue.nl |

| Diels-Alder Reaction | Muconic acid and fumaric acid | Catalyst-free | Sustainable route from sugar-derived acids | rsc.org |

Unveiling Novel Reactivity Patterns and Transformations

The reactivity of the furan ring is well-documented, but the specific substitution pattern of this compound presents opportunities to explore unique chemical behaviors. The electron-donating methyl groups at the C3 and C4 positions are expected to influence the aromaticity and nucleophilicity of the furan ring, potentially altering its participation in classic reactions like electrophilic substitution and Diels-Alder cycloadditions.

Future research will likely investigate how this substitution impacts reactivity compared to other furan derivatives. For example, the reductive conversion of furan carboxylic acids can lead to valuable products like tetrahydrofurans or open-chain diols and acids. d-nb.info Studies on this compound could explore its hydrogenation to produce novel tetrahydrofuran (B95107) derivatives or its hydrogenolysis to access unique aliphatic structures. d-nb.info

Furthermore, the carboxylic acid group itself is a versatile handle for a wide range of transformations. Research into furan-carboxamides has shown they can undergo reactions like halogenation, alkylation, arylation, and intramolecular cyclization to form complex heterocyclic systems. bohrium.com Similar investigations into this compound and its derivatives could yield novel molecular scaffolds with potential applications in medicinal chemistry and materials science. bohrium.commdpi.com

Integration into Next-Generation Functional Materials and Devices

Furan-based polymers are emerging as promising sustainable alternatives to petroleum-derived plastics. researchgate.net The most prominent example is polyethylene (B3416737) furanoate (PEF), derived from 2,5-furandicarboxylic acid (FDCA), which shows enhanced properties compared to PET. researchgate.netacs.org this compound represents an untapped monomer that could be integrated into new classes of functional polymers.

Future research is expected to focus on the polymerization of this compound or its derivatives to create novel polyesters, polyamides, and other polymers. The presence of the 3,4-dimethyl substitution could impart unique properties to these materials, such as:

Modified Thermal Stability: The methyl groups may alter chain packing and intermolecular forces, influencing the glass transition temperature and melting point. acs.org

Improved Solubility: The alkyl substituents could enhance solubility in common organic solvents, facilitating processing.

Novel Functionalities: The specific monomer geometry could lead to polymers with unique optical, electronic, or self-healing properties. rsc.org

The broader field of furan-based materials provides a blueprint for this research, with applications in organic solar cells, rsc.orgresearchgate.net self-healing polymers, rsc.org liquid crystals, frontiersin.org and resins for 3D printing. acs.org The FURIOUS European project, for example, is actively developing versatile furan-based polymers for packaging, automotive, and underwater applications, highlighting the significant interest in this area. boku.ac.at

| Furan-Based Material | Potential Application | Key Feature | Relevant Research |

| Polymers (e.g., PEF) | Bio-based plastics, packaging | Alternative to PET, improved barrier properties | researchgate.netacs.orgboku.ac.at |

| Conjugated Polymers | Organic solar cells | High hole mobility, tunable energy levels | rsc.orgresearchgate.net |

| Methacrylate Oligomers | Stereolithography (3D Printing) | Bio-based photosensitive resins | acs.org |

| Azomethine Derivatives | Liquid Crystals | Mesomorphic properties dependent on structure | frontiersin.org |

Predictive Design and Discovery of Furan-Based Chemical Systems through Computational Approaches

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and design of new molecules and materials. acs.org For this compound, these approaches offer a powerful way to predict its properties and guide experimental efforts.

Future research will likely employ a variety of computational methods:

Density Functional Theory (DFT): To optimize molecular geometries, calculate electronic properties, and predict the outcomes of potential chemical reactions. researchgate.net

Molecular Docking and Dynamics: To screen for potential biological activities by simulating the interaction of this compound derivatives with protein targets. nih.govtandfonline.comnih.gov This is particularly relevant as other substituted furan carboxylic acids have shown promise as enzyme inhibitors. nih.gov

Machine Learning (ML): To develop predictive models for the properties of polymers derived from this monomer. By training models on data from known furan-based polymers, it may be possible to forecast the thermal, mechanical, and electronic properties of new materials incorporating the 3,4-dimethylfuran-2-carboxylate unit. acs.org

Pharmacophore Modeling: To design new derivatives based on the structural features required for a specific biological activity. nih.gov

These computational approaches can de-risk and streamline the research and development process, allowing scientists to prioritize the most promising synthetic targets and material formulations, ultimately accelerating the path from discovery to application.

Q & A

Q. Basic Research Focus

- Thermal Stability : Perform TGA (Thermogravimetric Analysis) at 10°C/min to identify decomposition thresholds (e.g., >150°C) .

- Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) at 25°C and 40°C for 30 days. Monitor degradation via LC-MS .

- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics using UV-Vis spectroscopy .

Advanced Application : Pair experimental data with computational models (e.g., Arrhenius equation) to predict long-term stability .

What regulatory compliance steps are essential when handling this compound in non-industrial research labs?

Q. Basic Compliance

- Classification : While not classified as hazardous under DOT/IMDG/IATA , adhere to GHS labeling for acute toxicity (oral, dermal, inhalation) based on structural analogs .

- Waste Disposal : Follow EPA guidelines for carboxylic acids—neutralize with sodium bicarbonate before disposal .

Advanced Protocol : Implement a Chemical Hygiene Plan (CHP) with fume hoods for synthesis and PPE (nitrile gloves, lab coats) during handling .

How can computational chemistry enhance the study of this compound’s reactivity in catalytic systems?

Q. Advanced Research Focus

- Reactivity Prediction : Use DFT (Density Functional Theory) to calculate Fukui indices for electrophilic/nucleophilic sites .

- Catalyst Design : Screen transition-metal catalysts (e.g., Pd, Cu) via molecular docking simulations to predict coupling efficiency in cross-coupling reactions .

- Solvent Effects : Simulate solvation-free energies in polar aprotic solvents (e.g., DMF) using COSMO-RS models .

What methodologies are effective in resolving discrepancies between theoretical and experimental pKa values for this compound?

Q. Advanced Data Analysis

- Experimental pKa : Measure via potentiometric titration in 0.1M KCl at 25°C. Compare with structurally similar furan-2-carboxylic acid (pKa ≈ 3.1) .

- Theoretical pKa : Calculate using QSPR (Quantitative Structure-Property Relationship) models. Address deviations by refining protonation site assumptions in DFT .

- Ionic Strength Effects : Apply Debye-Hückel corrections to experimental data for high-ionic-strength systems .

How should researchers design toxicity studies for this compound given limited toxicological data?

Q. Advanced Experimental Design

- In Vitro Assays : Use HepG2 cells for cytotoxicity screening (MTT assay) at 0.1–100 µM concentrations. Include positive controls (e.g., cisplatin) .

- Ecotoxicity : Test on Daphnia magna (48h LC50) and Aliivibrio fischeri (30min bioluminescence inhibition) per OECD guidelines .

- Metabolite Profiling : Identify oxidative metabolites (e.g., hydroxylated derivatives) via LC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.